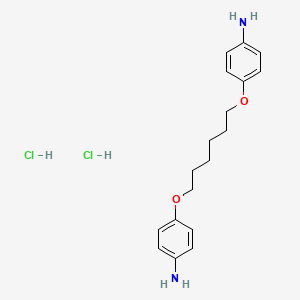

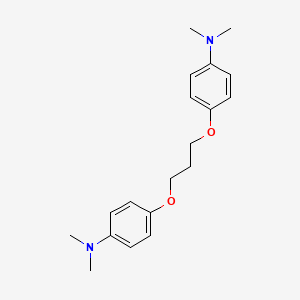

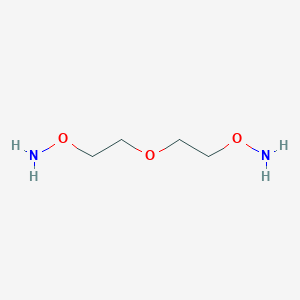

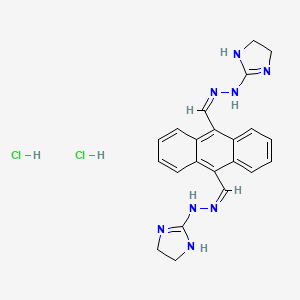

![molecular formula C24H24N6O2S3 B1667490 N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide) CAS No. 314045-39-1](/img/structure/B1667490.png)

N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide)

Overview

Description

Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide is a selective inhibitor of glutaminase-1, consequently inhibiting glutaminolysis. This compound is known for its potent antitumor activity and plays a significant role in senescent cell removal .

Scientific Research Applications

Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide has a wide range of scientific research applications:

Mechanism of Action

Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide exerts its effects by selectively inhibiting glutaminase-1, an enzyme involved in the conversion of glutamine to glutamate . This inhibition disrupts the glutaminolysis pathway, leading to reduced energy production and biosynthesis in cancer cells, ultimately inhibiting their growth and proliferation .

Biochemical Analysis

Biochemical Properties

BPTES plays a pivotal role in biochemical reactions by inhibiting the enzyme glutaminase-1 (GLS1). Glutaminase-1 catalyzes the conversion of glutamine to glutamate, a critical step in the glutaminolysis pathway. By inhibiting GLS1, BPTES effectively disrupts this pathway, leading to reduced glutamate production and subsequent inhibition of cancer cell proliferation . The interaction between BPTES and GLS1 is highly specific, with BPTES binding to the enzyme and preventing its catalytic activity .

Cellular Effects

BPTES exerts significant effects on various types of cells and cellular processes. In cancer cells, BPTES has been shown to inhibit cell proliferation by disrupting glutaminolysis . This inhibition leads to a decrease in ATP production, which is essential for cell growth and survival. Additionally, BPTES influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that BPTES can induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of genes involved in these processes .

Molecular Mechanism

At the molecular level, BPTES exerts its effects through a specific mechanism of action. BPTES binds to GLS1, forming an inactive enzyme complex that prevents the conversion of glutamine to glutamate . This binding interaction is crucial for the inhibitory activity of BPTES. Furthermore, BPTES has been shown to induce changes in gene expression, leading to the downregulation of genes involved in cell proliferation and survival . The inhibition of GLS1 by BPTES also results in decreased levels of glutamate, which in turn affects various metabolic pathways and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of BPTES have been studied over time to understand its stability, degradation, and long-term impact on cellular function. BPTES has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that BPTES can sustain its inhibitory effects on GLS1, leading to prolonged suppression of cancer cell proliferation . The exact temporal dynamics of BPTES’s effects may vary depending on the specific experimental conditions and cell types used .

Dosage Effects in Animal Models

The effects of BPTES have been extensively studied in animal models to determine its efficacy and safety at different dosages. It has been observed that BPTES exhibits dose-dependent effects, with higher doses leading to more pronounced inhibition of GLS1 and greater antitumor activity . At very high doses, BPTES may also exhibit toxic or adverse effects, highlighting the importance of optimizing the dosage for therapeutic applications . Threshold effects have been observed, where a minimum effective dose is required to achieve significant inhibition of GLS1 and tumor suppression .

Metabolic Pathways

BPTES is involved in several metabolic pathways, primarily through its inhibition of GLS1. By blocking the conversion of glutamine to glutamate, BPTES disrupts the glutaminolysis pathway, which is essential for the production of ATP and other metabolites required for cell growth . This inhibition affects various downstream metabolic processes, including the tricarboxylic acid (TCA) cycle and nucleotide biosynthesis . Additionally, BPTES has been shown to influence the levels of other metabolites, such as amino acids and nucleotides, further impacting cellular metabolism .

Transport and Distribution

The transport and distribution of BPTES within cells and tissues are critical for its efficacy. BPTES is known to be taken up by cells through specific transporters, allowing it to reach its target enzyme, GLS1 . Once inside the cell, BPTES can accumulate in specific compartments, such as the mitochondria, where GLS1 is localized . This targeted distribution enhances the inhibitory effects of BPTES on GLS1 and ensures its effective action within the cell .

Subcellular Localization

BPTES exhibits specific subcellular localization, primarily targeting the mitochondria where GLS1 is located . This localization is crucial for its inhibitory activity, as it allows BPTES to directly interact with GLS1 and block its catalytic function . Additionally, BPTES may undergo post-translational modifications that influence its localization and activity within the cell . These modifications can affect the stability and efficacy of BPTES, further modulating its impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide can be synthesized by reacting an amine precursor with phenylacetyl acid anhydride, which is prepared from carbon dioxide and benzyl magnesium chloride, followed by in situ treatment with isobutyl chloroformate . The decay-corrected isolated radiochemical yield of the compound was 9.5% during a synthesis time of 40 minutes .

Industrial Production Methods

In industrial settings, bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide is often encapsulated within polymeric nanoparticles using the emulsification process. This method enhances its pharmacokinetics and effectiveness compared to the unencapsulated form .

Chemical Reactions Analysis

Types of Reactions

Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include ammonium acetate, dimethyl sulfoxide, and methanol . The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide, which are used in further scientific research and applications .

Comparison with Similar Compounds

Similar Compounds

CB-839: Another potent glutaminase inhibitor currently in clinical trials.

Compound 968: A pan-glutaminase inhibitor used in cancer research.

DON: A glutamine antagonist that broadly inhibits glutamine-using enzymes.

Uniqueness

Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide is unique due to its high specificity and efficiency in inhibiting glutaminase-1, making it a valuable tool in cancer research and therapy .

properties

IUPAC Name |

2-phenyl-N-[5-[2-[2-[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O2S3/c31-19(15-17-7-3-1-4-8-17)25-23-29-27-21(34-23)11-13-33-14-12-22-28-30-24(35-22)26-20(32)16-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,25,29,31)(H,26,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJIPXYRSZHCFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)CCSCCC3=NN=C(S3)NC(=O)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

314045-39-1 | |

| Record name | 314045-39-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does BPTES interact with its target, GLS?

A1: BPTES binds to an allosteric site located at the dimer interface of GLS. [, ] This interaction triggers a significant conformational change in a flexible loop near the catalytic site, known as the “activation loop,” locking the GLS tetramer in an inactive state. [, ]

Q2: What are the downstream effects of GLS inhibition by BPTES?

A2: Inhibiting GLS with BPTES disrupts glutaminolysis, a metabolic pathway crucial for cancer cell energy production and biosynthesis. [, ] This disruption leads to decreased levels of glutamate, α-ketoglutarate, aspartate, fumarate, and malate, impacting various cellular processes. [] BPTES treatment has been shown to:

- Reduce cell proliferation and viability [, , ]

- Induce apoptosis [, ]

- Inhibit tumor growth [, ]

- Enhance the cytotoxic effects of other therapies [, , ]

Q3: What is the molecular formula and weight of BPTES?

A3: The molecular formula of BPTES is C22H22N8O2S3, and its molecular weight is 526.67 g/mol.

Q4: Is there any spectroscopic data available for BPTES?

A4: While the provided research papers do not offer comprehensive spectroscopic data, several studies utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to analyze BPTES and its interactions. [, , ]

Q5: What is known about the material compatibility and stability of BPTES?

A5: The research provided focuses primarily on the biological activity and therapeutic potential of BPTES. Information regarding its compatibility with various materials or its stability under different storage conditions is limited within these studies.

Q6: Does BPTES possess any catalytic properties itself?

A6: BPTES is primarily recognized as an enzyme inhibitor. Its mechanism of action revolves around binding to and inhibiting GLS, rather than exhibiting catalytic activity. [, ]

Q7: Have there been computational studies conducted on BPTES?

A7: Yes, computational chemistry and modeling have been employed to investigate BPTES and its analogs. [, ] These studies often involve:

- X-ray crystallography to determine the binding mode of BPTES to GLS. [, ]

- Structure-activity relationship (SAR) studies to optimize the inhibitory potency and pharmacokinetic properties of BPTES analogs. [, ]

Q8: How do modifications to the BPTES structure affect its activity?

A8: Extensive SAR studies have been conducted on BPTES, exploring the impact of structural modifications on its potency, selectivity, and pharmacokinetic properties. [, , ] These studies reveal that:

- Truncating specific parts of the BPTES molecule can maintain potency while improving solubility. []

- Replacing the flexible chain moiety with distinct saturated heterocyclic cores enhances microsomal stability. []

- Modifying the core, core linker, and wing linker of BPTES can influence its inhibitory activity and selectivity towards GLS1. []

Q9: What are the challenges associated with BPTES formulation?

A9: BPTES exhibits poor aqueous solubility, hindering its bioavailability and clinical development. [, ]

Q10: What strategies are being explored to improve BPTES formulation?

A10: Research highlights the development of BPTES nanoparticles as a promising strategy to enhance its solubility, pharmacokinetic profile, and efficacy. [] Encapsulating BPTES within nanoparticles offers several advantages, including:

- Improved drug delivery and tumor penetration. [, ]

- Enhanced cellular uptake and intracellular release. [, ]

- Reduced toxicity compared to unencapsulated BPTES. []

Q11: Is there information on SHE regulations regarding BPTES?

A11: The provided research papers primarily focus on the preclinical evaluation of BPTES. Specific details concerning SHE regulations and compliance are not extensively discussed.

Q12: What is known about the PK/PD profile of BPTES?

A12: While detailed PK/PD data is limited within the provided research, some studies demonstrate that BPTES nanoparticles exhibit improved pharmacokinetic properties compared to unencapsulated BPTES. [] These improvements include enhanced drug exposure and tumor accumulation.

Q13: What in vitro models have been used to assess BPTES efficacy?

A13: Various cancer cell lines have been utilized to evaluate the antitumor activity of BPTES in vitro. These include:

- Myeloid leukemia cell lines (OCI-AML3, THP1) []

- Breast cancer cell lines (MDA-MB-231) []

- Human B cell lymphoma cell lines (P493) []

- Pancreatic cancer cell lines (Mia Paca2, Panc03.27) []

Q14: What in vivo models have been used to study BPTES?

A14: Several in vivo models have been employed to evaluate the efficacy of BPTES, including:

- Mouse models of hepatocellular carcinoma [, ]

- Human tumor xenograft models [, ]

- Patient-derived xenograft (PDX) models of pancreatic cancer []

Q15: Are there known mechanisms of resistance to BPTES?

A15: While the provided research does not delve into specific resistance mechanisms for BPTES, some studies highlight the potential for cancer cells to circumvent GLS1 inhibition by upregulating compensatory pathways. [] One identified mechanism involves:

- Increased activity of glutamine-pyruvate transaminase, leading to glutamate production through an alternative pathway. []

Q16: What drug delivery strategies are employed to improve BPTES targeting?

A16: Nanoparticle encapsulation has emerged as a promising approach to enhance BPTES delivery and targeting to tumor cells. [, ] This strategy leverages:

Q17: Are there any known biomarkers for predicting BPTES efficacy?

A17: Research suggests that potential biomarkers for BPTES response include:

- High expression of the GLS splice isoform GAC [, ]

- Low glutamine to glutamate ratio []

- Low expression of genes involved in compensatory glutamate production pathways, such as Pyruvate Carboxylase and GLS2 []

Q18: What analytical techniques are commonly used to study BPTES?

A18: Various analytical methods are employed to characterize, quantify, and monitor BPTES, including:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.